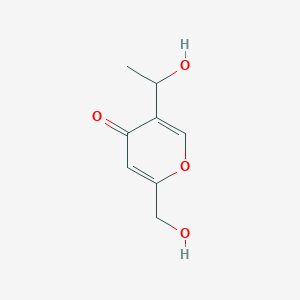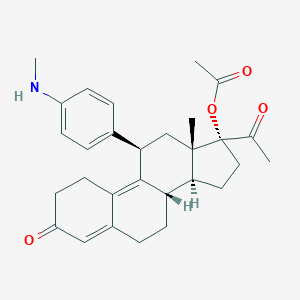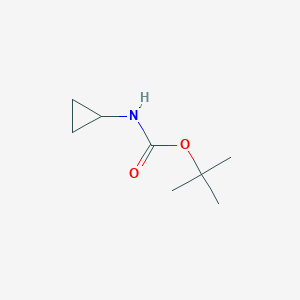
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Descripción general
Descripción
(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. This compound is a pyrrolidinone derivative that is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been suggested that it may act by inhibiting the release of glutamate, an excitatory neurotransmitter, in the brain. This inhibition may lead to the anticonvulsant and analgesic effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone exhibits anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to reduce the number and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is its high yield in synthesis, making it suitable for large-scale experiments. However, its mechanism of action is not fully understood, which may limit its potential applications in drug development. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone. One direction is to further investigate its mechanism of action and potential applications in drug development. Another direction is to study its safety and efficacy in humans. Additionally, more research is needed to determine its potential use as a chiral auxiliary in asymmetric synthesis.
Aplicaciones Científicas De Investigación
(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential applications in pharmaceutical and medical research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
136410-33-8 |
|---|---|
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-benzyl-5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-9-14-21-18-13-12-17(20)19(18)15-16-10-7-6-8-11-16/h6-8,10-11,18H,2-5,9,12-15H2,1H3 |
Clave InChI |
KVJKYVNTZDTLAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Sinónimos |
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
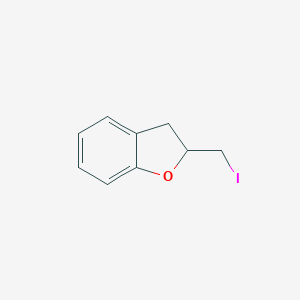
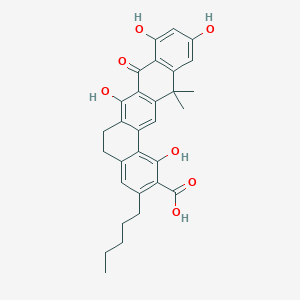
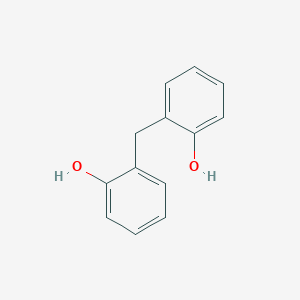
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
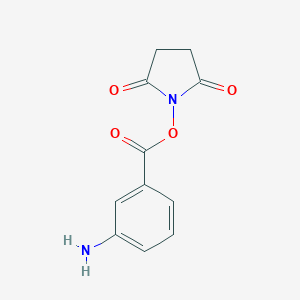
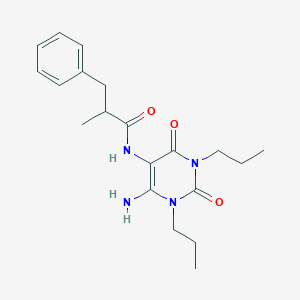
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
